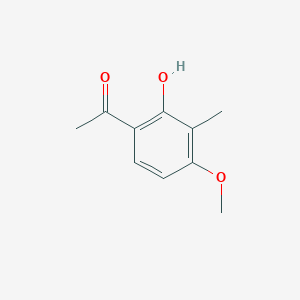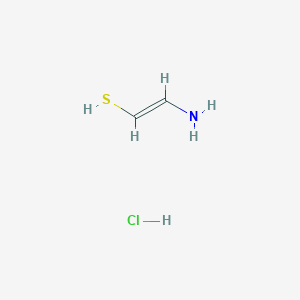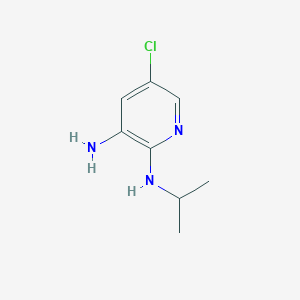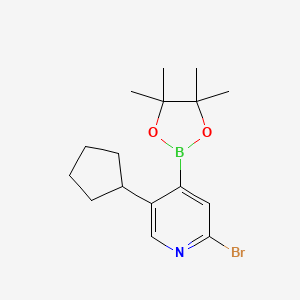
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the following structural formula:
C12H17BBrNO3
This compound belongs to the class of pyridine derivatives and contains a boron atom. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves the reaction between pyridine and 2-bromoethylboronic acid pinacol ester. The bromine atom is introduced at the 2-position of the pyridine ring.
Reaction Conditions::Reagents: Pyridine, 2-bromoethylboronic acid pinacol ester
Solvent: Organic solvent (e.g., tetrahydrofuran, dichloromethane)
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
Temperature: Typically performed at room temperature or under mild heating conditions
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Análisis De Reacciones Químicas
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Coupling: In the presence of a palladium catalyst, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide.
Buchwald-Hartwig Amination: Amination of aryl halides using amines as nucleophiles.
Major Products:: The major products depend on the specific reaction conditions and the substituents on the pyridine ring. Functionalized derivatives can be obtained by further modification.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Drug Discovery: Investigated for potential pharmacological activities.
Biological Probes: Used to study biological processes.
Materials Science: Used in the preparation of functional materials.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Comparación Con Compuestos Similares
While 2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its boron-containing moiety, similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share structural similarities and may have overlapping applications.
Remember that this information is based on available data, and further research may reveal additional insights
Propiedades
Fórmula molecular |
C16H23BBrNO2 |
|---|---|
Peso molecular |
352.1 g/mol |
Nombre IUPAC |
2-bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BBrNO2/c1-15(2)16(3,4)21-17(20-15)13-9-14(18)19-10-12(13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
Clave InChI |
DDIKIDWDWMKTIT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C3CCCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
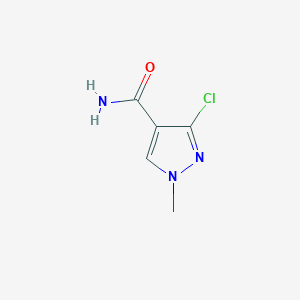

![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
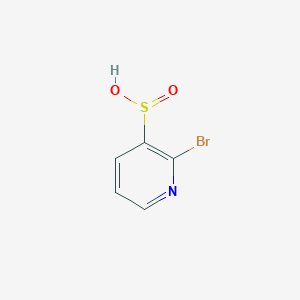
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)

